methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents include various amines, thiols, and carboxylic acids, with reaction conditions often involving reflux and the use of catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and acetamido positions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases, enzymes that play crucial roles in cell signaling and regulation. By binding to the active site of these enzymes, it prevents their activity, leading to altered cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases but may have different selectivity profiles
Uniqueness
Methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases makes it a versatile tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-24-16(23)12-8-3-2-4-10(8)26-15(12)20-11(22)6-25-14-9-5-19-21-13(9)17-7-18-14/h5,7H,2-4,6H2,1H3,(H,20,22)(H,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLOKMWIQMIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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